Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate
Description
Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate is a piperidine-based compound functionalized with an azetidine ring bearing an aminomethyl group. Its structural complexity makes it a valuable intermediate in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. The hydrochloride salt form of the target compound, "Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride," is documented under CAS 1428727-74-5, suggesting its utility in salt-enhanced stability or solubility for synthetic applications .
Properties
CAS No. |
1131594-92-7 |
|---|---|
Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
benzyl 3-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c18-9-15-10-20(11-15)16-7-4-8-19(12-16)17(21)22-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2 |
InChI Key |
FOCCGVWNUFVKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N3CC(C3)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with azetidine intermediates under controlled conditions. The benzyl ester group is introduced through esterification reactions, often using benzyl alcohol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of industrial-grade reagents .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Synthetic Routes
- Step 1 : Formation of the azetidine ring.
- Step 2 : Reaction with piperidine derivatives.
- Step 3 : Introduction of the benzyl ester group via esterification.
Scientific Research Applications
Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate has several notable applications in scientific research:
Chemistry
- Intermediate in Synthesis : Utilized as a building block in the synthesis of complex organic molecules, particularly those involving azetidine and piperidine structures.
Biology
- Biological Interactions : Investigated for its potential interactions with biological macromolecules, such as enzymes and receptors. Its unique structure allows it to modulate various biological pathways.
Medicine
- Therapeutic Potential : Examined for its potential as a precursor in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry
- Specialty Chemicals Production : Used in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.
Research indicates that this compound may exhibit significant biological activity, including:
- Enzyme Inhibition : Preliminary studies suggest it may act as a covalent inhibitor for certain enzymes, such as monoacylglycerol lipase (MAGL).
Comparative Activity Table
| Compound | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | MAGL | TBD | Covalent inhibitor |
| Related Azetidine Derivative | α-glucosidase | ~15.6 | Moderate inhibition |
| Piperidine Carbamate | β-glucosidase | ~45.8 | Selective inhibition |
Mechanism of Action
The mechanism of action of Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Azetidine vs. Piperidine Modifications: The target compound uniquely combines a piperidine backbone with an azetidine ring, enhancing conformational rigidity compared to simpler piperidine derivatives like Benzyl 4-aminopiperidine-1-carboxylate .
- Functional Group Variations: The azetidine ring's aminomethyl group distinguishes it from analogs with carboxylic acids (e.g., 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid) or Boc-protected amines (e.g., CAS 883546-87-0) .
Biological Activity
Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate, with the CAS number 1131594-92-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by relevant research findings.
- Molecular Formula : C17H25N3O2
- Molecular Weight : 303.399 g/mol
- LogP : 2.2542 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 58.8 Ų
These properties suggest that the compound may possess favorable characteristics for bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with piperidine carboxylic acids or their derivatives. The efficiency of the synthesis can vary based on the specific reagents and conditions used. For example, one study reported yields ranging from 61% to 75% for related compounds synthesized through similar methodologies .
The biological activity of this compound has been investigated primarily in the context of its interaction with various enzymes and receptors. Notably, compounds with similar structures have shown promise as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in pain and inflammation pathways .
Case Studies and Research Findings
- Inhibition Studies : A study on related azetidine and piperidine carbamates demonstrated that these compounds could serve as efficient covalent inhibitors of MAGL, suggesting a potential therapeutic application in pain management .
- Selectivity Profiles : Research has indicated that structural modifications in azetidine derivatives can significantly affect their selectivity and potency against specific biological targets. For instance, variations in substituents led to differing inhibition profiles against various enzymes, highlighting the importance of structure-activity relationships (SAR) in drug design .
- Cell Line Studies : Preliminary studies involving cell lines have shown that certain derivatives exhibit cytotoxic effects, indicating potential anti-cancer properties. The inhibition rates varied across different cancer cell lines, with some exhibiting over 90% inhibition at specific concentrations .
Comparative Activity Table
| Compound | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | MAGL | TBD | Covalent inhibitor |
| Related Azetidine Derivative | α-glucosidase | ~15.6 | Moderate inhibition |
| Piperidine Carbamate | β-glucosidase | ~45.8 | Selective inhibition |
Q & A
Q. What are common synthetic routes for Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate?
Methodological Answer: The compound is synthesized via multi-step coupling reactions. A typical approach involves:
- Step 1 : Preparation of the azetidine-aminomethyl intermediate.
- Step 2 : Coupling with a piperidine-carboxylate scaffold using reagents like cesium carbonate (Cs₂CO₃) or triethylamine (Et₃N) in polar aprotic solvents (e.g., DMF) under heating (100°C, 2–6 hours) .
- Purification : Silica gel chromatography with gradient elution (e.g., dichloromethane/isopropyl alcohol/hexane mixtures) .
Q. Example Reaction Table :
Q. What analytical techniques are used to characterize this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 345.29 observed in coupling reactions) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies structural integrity, focusing on azetidine N–CH₂–NH₂ and piperidine-COO–benzyl groups.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>97% in research-grade samples) .
Q. What safety precautions are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2A eye irritation ).
- Storage : Tightly sealed containers at 2–8°C in dry, ventilated areas .
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap/water .
Advanced Research Questions
Q. How do structural modifications (e.g., azetidine vs. piperidine rings) impact biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Azetidine’s smaller ring size increases ring strain, potentially enhancing target binding affinity compared to piperidine analogs .
- The aminomethyl group on azetidine facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- Case Study : Piperidine-to-azetidine substitutions in related compounds improve metabolic stability in pharmacokinetic studies .
Q. How to resolve contradictory hazard data (e.g., acute toxicity vs. "no known hazards")?
Methodological Answer:
- Risk Assessment Protocol :
- Cross-reference GHS classifications (e.g., H302 oral toxicity vs. "no data" in other SDS ).
- Assume worst-case scenarios (e.g., treat as Category 4 acute toxicity).
- Use in vitro assays (e.g., cytotoxicity in HepG2 cells) to fill data gaps .
- Consult predictive models (e.g., QSAR for toxicity prediction) .
Q. What strategies optimize reaction yields in azetidine-piperidine coupling reactions?
Methodological Answer:
- Key Variables :
- Yield Optimization Workflow :
Q. How to model the compound’s interactions with biological targets computationally?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate azetidine ring flexibility and piperidine scaffold stability in aqueous environments .
- Docking Studies : Use software (e.g., AutoDock Vina) to predict binding poses with receptors (e.g., GPCRs or kinases).
- Case Study : MD simulations of related spiro compounds (e.g., [1,2,4]triazolo derivatives) validate target engagement hypotheses .
Q. How to assess stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- Prepare buffered solutions (pH 2–9).
- Incubate at 25°C, 37°C, and 60°C for 24–72 hours.
- Analyze degradation products via LC-MS.
- Key Finding : Piperidine esters are prone to hydrolysis under acidic conditions; azetidine’s strain may accelerate degradation .
Data Contradiction Analysis
Q. Why do safety data sheets (SDS) conflict on hazard classifications?
Methodological Answer:
Q. How to address discrepancies in reported synthetic yields?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
